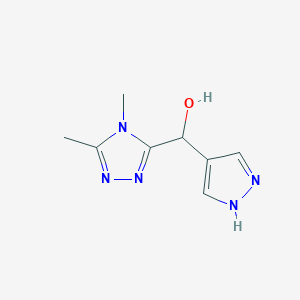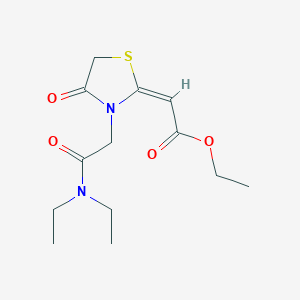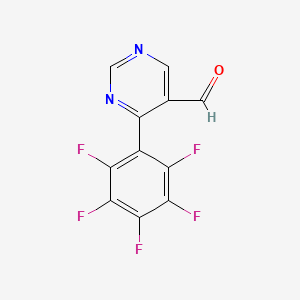
1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes two methyl groups and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with isopropylamine under acidic or basic conditions. The reaction can be catalyzed by various agents, such as acids or bases, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions, often in the presence of catalysts.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-amine: Lacks the isopropyl group, resulting in different chemical properties.
4-(propan-2-yl)-1H-pyrazol-5-amine: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness
1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,5-dimethyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-5(2)7-6(3)10-11(4)8(7)9/h5H,9H2,1-4H3 |
InChI Key |
ZWRBUWCPDWWAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


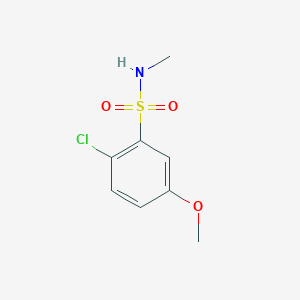
![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)
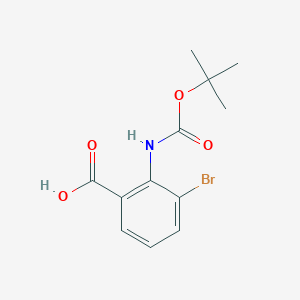

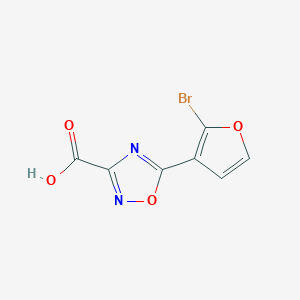
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)
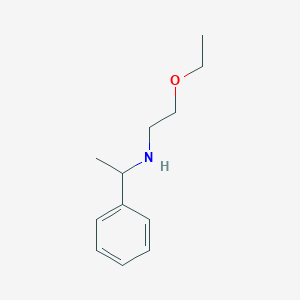
![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)
